3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
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Description
3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23NO4S2 and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown promising antiviral properties. A series of these compounds demonstrated significant activity against human coronavirus 229E and influenza A virus. Notably, certain derivatives were identified as potent inhibitors of coronavirus replication, showcasing their potential as antiviral agents. This suggests the applicability of such compounds in the development of therapies targeting respiratory viruses (Apaydın et al., 2019), (Apaydın et al., 2021).
Antimicrobial Activity
Compounds with the spirocyclic motif have also been explored for their antimicrobial properties. Studies have shown that spirothiazolidinones and related derivatives exhibit moderate to good activity against a range of bacteria and fungi. This includes synthesis efforts aimed at producing novel compounds with enhanced antimicrobial efficacy. The research indicates that these compounds could serve as a basis for the development of new antimicrobial agents (Singh et al., 2021), (Patel & Patel, 2015).
Anticancer and Antidiabetic Applications
Further, the structural framework has been utilized in the development of compounds with anticancer and antidiabetic activities. The design and synthesis of spirothiazolidines and their analogs have led to the identification of molecules with significant activity against specific cancer cell lines and potential in diabetes management. This showcases the broad therapeutic potential of these scaffolds (Flefel et al., 2019).
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-24(20,21)15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)22-12-13-23-17/h2-3,5-6H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGVSMIBFFEDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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